molecular formula C5HBrCl2N4 B1442634 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine CAS No. 944902-17-4

3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B1442634
M. Wt: 267.9 g/mol
InChI Key: XTVZOIZUAZZTOX-UHFFFAOYSA-N
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Description

3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound with the molecular weight of 267.9 . It is often used in research and has been featured in various scientific studies .


Synthesis Analysis

The synthesis of 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine has been described in several studies. For instance, a study published in RSC Advances discussed the synthesis of a set of small molecules featuring the pyrazolo[3,4-d]pyrimidine scaffold . The compounds were synthesized as novel CDK2 targeting compounds .


Molecular Structure Analysis

The molecular structure of 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine is represented by the InChI code 1S/C5HBrCl2N4/c6-2-1-3(7)9-5(8)10-4(1)12-11-2/h(H,9,10,11,12) .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine are not detailed in the search results, the compound has been used in the synthesis of novel CDK2 inhibitors .


Physical And Chemical Properties Analysis

3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine is an off-white to pale-yellow to yellow-brown solid . It should be stored in a freezer under -20°C .

Scientific Research Applications

Synthesis of New Compounds

3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine serves as a precursor for synthesizing various polyheterocyclic ring systems. This compound has been utilized to construct pyrazolo[3,4-b]pyridine-based heterocycles, which exhibit promising antibacterial properties (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Biological Activity

The compound plays a significant role in the synthesis of ribonucleosides with varied biological activities. Studies have shown the synthesis of 3,4-disubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides that demonstrated significant activity against viruses, tumor cells, and the parasite Leishmania tropica (Cottam et al., 1984).

Drug Development

In drug development, 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their potential in treating cancer and inhibiting certain enzymes. For instance, a series of these derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, highlighting their potential in medicinal chemistry (Rahmouni et al., 2016).

Nucleic Acid Stability

Research indicates that pyrazolo[3,4-d]pyrimidine nucleosides can stabilize DNA base pairs. Specific derivatives of this compound harmonize the stability of different DNA base pairs, impacting the overall stability of DNA molecules (He, Becher, Budow, & Seela, 2003).

Chemical Synthesis Advancements

3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine facilitates advancements in chemical synthesis methods. For example, it is used in the microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidines, demonstrating a more efficient and versatile approach in chemical reactions (Quiroga et al., 2008).

Safety And Hazards

The safety information available indicates that 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine is classified under GHS07, with hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P338+P351) .

properties

IUPAC Name

3-bromo-4,6-dichloro-2H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBrCl2N4/c6-2-1-3(7)9-5(8)10-4(1)12-11-2/h(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVZOIZUAZZTOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NN=C1N=C(N=C2Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBrCl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718264
Record name 3-Bromo-4,6-dichloro-2H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine

CAS RN

944902-17-4
Record name 3-Bromo-4,6-dichloro-2H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RF Velasco, C Guerrero, G Fra, A Moure… - Tetrahedron letters, 2019 - Elsevier
During the course of a research program aimed at identifying novel antileishmanial compounds, a multi-gram synthesis of N-(trans-4-((4-methoxy-3-((R)-3-methylmorpholino)-1H-…
Number of citations: 2 www.sciencedirect.com
MG Thomas, M De Rycker, M Ajakane… - Journal of Medicinal …, 2018 - ACS Publications
The leishmaniases are diseases that affect millions of people across the world, in particular visceral leishmaniasis (VL) which is fatal unless treated. Current standard of care for VL …
Number of citations: 36 pubs.acs.org

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